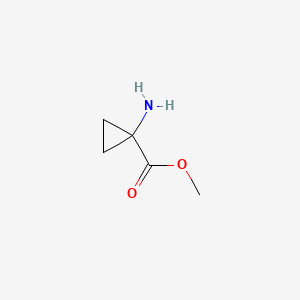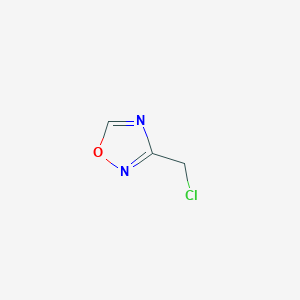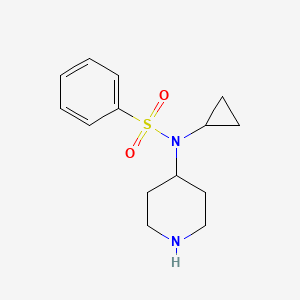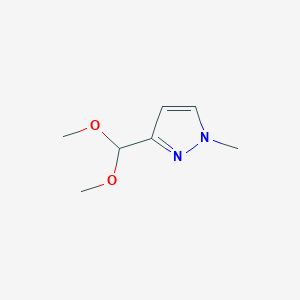
2,6-Difluoro-4-nitroanisole
Vue d'ensemble
Description
2,6-Difluoro-4-nitroanisole is an organic compound with the molecular weight of 189.12 . It is also known by its IUPAC name, 1,3-difluoro-2-methoxy-5-nitrobenzene . The compound is typically a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 2,6-Difluoro-4-nitroanisole is 1S/C7H5F2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,6-Difluoro-4-nitroanisole is a white to yellow powder or crystals . It has a molecular weight of 189.12 .Applications De Recherche Scientifique
Photoreactivity in Biochemical Probes
2,6-Difluoro-4-nitroanisole demonstrates significant photoreactivity with nucleophiles, making it a potential candidate for improved biochemical photoprobes. This is particularly relevant in photoaffinity labeling reagents for proteins, where it can detect labeled fragments in experiments through simple NMR methods due to its stable photoreactivity and selective fluorine atom replacement (Casado et al., 1995).
Electrophilicity in Sigma-Complexation Processes
Research on 2,6-Difluoro-4-nitroanisole has contributed to the understanding of its electrophilicity in sigma-complexation processes. This understanding is vital for various applications in organic chemistry, where the kinetics of such reactions are crucial (El Guesmi et al., 2008).
Environmental Fate and Reduction Processes
In environmental chemistry, the study of 2,6-Difluoro-4-nitroanisole's fate and its reduced products provides insight into its behavior and ecological risks in the environment. Understanding its reduction pathways, including the formation of amino derivatives and their impact on solubility and bioavailability, is crucial (Hawari et al., 2015).
Electrochemical Characterization and Radical Formation
The electrochemical characteristics of nitroanisole isomers, including 2,6-Difluoro-4-nitroanisole, have been thoroughly studied. This research is significant for understanding the kinetic characterization of their electron reduction products and the free radicals formed in different media, which is essential for applications in electrochemistry and materials science (Núñez-Vergara et al., 2002).
Structural and Supramolecular Chemistry
Research on derivatives of 2,6-Difluoro-4-nitroanisole, such as 2,6-diiodo-4-nitroanisole, contributes to understanding the interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions. This knowledge is critical for the development of supramolecular structures in chemistry (Garden et al., 2002).
Drug Metabolism Assay Development
Although the application is slightly outside the specified scope, it's noteworthy that related compounds like 2,6-dichloro-4-nitroanisole have been used in developing assays for drug metabolism, highlighting the broader relevance of nitroanisoles in biochemical research (Hultmark et al., 1978)
Safety And Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
1,3-difluoro-2-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWLNWSVKHLZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345505 | |
| Record name | 2,6-Difluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-nitroanisole | |
CAS RN |
392-25-6 | |
| Record name | 1,3-Difluoro-2-methoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)




![2-[(2,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B1349347.png)

